![molecular formula C12H17ClN4O B14276057 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 161328-92-3](/img/structure/B14276057.png)
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Vorbereitungsmethoden
The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a diazotization reaction followed by coupling with an appropriate aromatic amine. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a precursor in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the imidazolium moiety.
4-Methoxyazobenzene: Shares the methoxy group but differs in the overall structure.
p-Phenylazoanisole: Another related compound with a different substitution pattern on the aromatic rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
161328-92-3 |
|---|---|
Molekularformel |
C12H17ClN4O |
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-(4-methoxyphenyl)diazene;chloride |
InChI |
InChI=1S/C12H16N4O.ClH/c1-15-8-9-16(2)12(15)14-13-10-4-6-11(17-3)7-5-10;/h4-9,12H,1-3H3;1H |
InChI-Schlüssel |
OOWQKSNWJNMCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)OC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


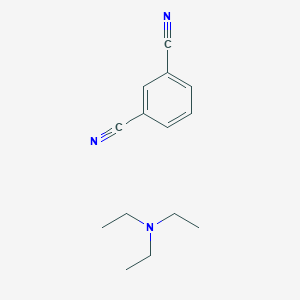
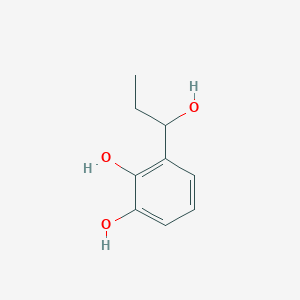


![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)


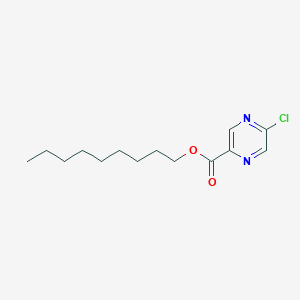
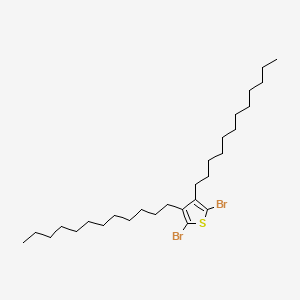
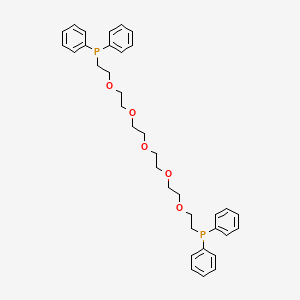

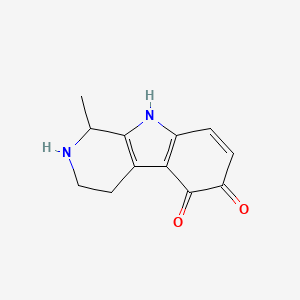
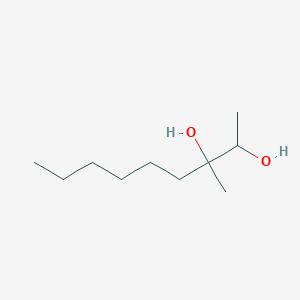
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
